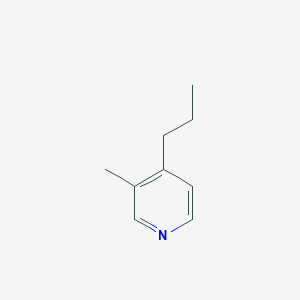

2-(Pyrimidin-4-yl)malonaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

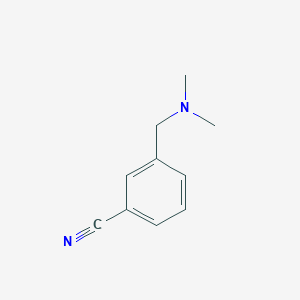

2-(Pyrimidin-4-yl)malonaldehyde is a chemical compound that is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds. These insights can be extrapolated to understand the potential properties and reactivity of this compound.

Synthesis Analysis

The first paper describes a facile synthesis method for pyrido[2,3-d]pyrimidin-4-ones, which are structurally related to this compound. The synthesis involves a cyclocondensation reaction of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, followed by hydrolysis to remove a chlorine atom . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides a detailed structural analysis of a complex heterocyclic compound, which includes a pyrimidine ring as part of its structure . The compound was characterized using various spectroscopic techniques and X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT). Although the compound studied is not this compound, the methods used for structural determination could be applied to this compound to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions specific to this compound. However, based on the reactivity of similar pyrimidine compounds, it can be inferred that this compound may undergo cyclocondensation reactions and could be a precursor to more complex heterocyclic structures . The reactivity of the aldehyde group in this compound would also be an important aspect to consider in chemical reactions analysis.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of this compound, they do offer characterization studies of related compounds. For instance, spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy were used to characterize the compounds in the studies . These techniques could similarly be used to determine the physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability.

Scientific Research Applications

Cleavage of C-S Bonds

A study by Huang et al. (2007) focuses on the cleavage of C-S bonds using a ligand related to 2-(Pyrimidin-4-yl)malonaldehyde, leading to the formation of a tetranuclear Cu(I) cluster. This research highlights the potential of pyrimidine derivatives in facilitating complex inorganic reactions and the proposed mechanism for C-S bond cleavage, further supported by additional ligands and electrospray ionization mass spectrometry techniques to clarify the process Huang, S. Gou, H. Zhu, & W. Huang, 2007.

C2-Acylation and C2,C7-Diacylation of Indoles

Kumar and Sekar (2015) utilized pyrimidine as a directing group for the synthesis of 2-acyl indoles and 2,7-diacyl indoles through direct C–H functionalization, showcasing the versatility of pyrimidine derivatives in organic synthesis and the potential for creating complex organic molecules with specific functional groups G. Kumar & G. Sekar, 2015.

Synthesis and Optical Properties

Hadad et al. (2011) reported on the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, indicating the role of pyrimidine derivatives in the development of colorimetric and luminescent pH sensors. This study exemplifies the application of pyrimidine derivatives in the development of materials with potential applications in sensing technologies C. Hadad, S. Achelle, J. C. García‐Martínez, & J. Rodríguez‐López, 2011.

CDK Inhibitors for Cancer Therapy

Wang et al. (2004) explored 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors, a crucial step toward developing targeted cancer therapies. The comprehensive study includes synthetic chemistry, structure-guided design, and the biological activity of these compounds, highlighting the importance of pyrimidine derivatives in medicinal chemistry Shudong Wang et al., 2004.

Solvothermal Reactions and Bond Cleavage

Zhu, Yao, and Li (2016) investigated solvothermal heterocyclic disulfide/CuX2 reactions involving dynamic S–S and C–S bond cleavage, further demonstrating the complex chemical behaviors pyrimidine derivatives can exhibit and their potential in synthesizing novel coordination complexes Hai‐Bin Zhu, Gang Yao, & Wei-Si Li, 2016.

Safety and Hazards

properties

IUPAC Name |

2-pyrimidin-4-ylpropanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-3-6(4-11)7-1-2-8-5-9-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJUGEYYDDLNKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397498 |

Source

|

| Record name | 2-(4-pyrimidyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28648-78-4 |

Source

|

| Record name | 2-(4-pyrimidyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrimidin-4-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)